Product packaging for Isobutane(Cat. No.:CAS No. 4630-45-9)

Isobutane

Cat. No.: B10815321
CAS No.: 4630-45-9
M. Wt: 58.12 g/mol
InChI Key: NNPPMTNAJDCUHE-UHFFFAOYSA-N
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Description

Significance in Contemporary Chemical Science and Engineering

Isobutane's significance in contemporary chemical science and engineering is multifaceted. It serves as a crucial feedstock and intermediate in numerous chemical processes. A primary application is its role in the petrochemical industry, particularly in alkylation processes to produce high-octane gasoline blendstocks, such as isooctane (B107328) (2,2,4-trimethylpentane). wikipedia.orgfortunebusinessinsights.com This process is vital for enhancing fuel performance and efficiency. 24chemicalresearch.com

Beyond fuel production, This compound (B21531) is a key raw material for the synthesis of isobutylene (B52900) (2-methylpropene), a fundamental building block for various chemicals and materials, including synthetic rubber, plastics, and lubricants. kianpetroleum.comfastercapital.com Isobutylene derived from this compound is also used in the production of methyl tert-butyl ether (MTBE), a gasoline additive, although its use has seen changes due to environmental regulations in some regions. fortunebusinessinsights.comfastercapital.com

Furthermore, this compound has gained prominence as an environmentally friendly refrigerant (R-600a), replacing traditional refrigerants with higher global warming potential (GWP) and ozone depletion potential (ODP). fortunebusinessinsights.comfastercapital.comintelmarketresearch.com Its low environmental impact aligns with global sustainability goals and regulatory pressures to reduce greenhouse gas emissions. 24chemicalresearch.comintelmarketresearch.comopenpr.com

In the aerosol industry, this compound is widely used as a propellant in a variety of consumer products due to its favorable properties, including excellent solubility, stability, and cost-effectiveness. fortunebusinessinsights.comfastercapital.com It is also a component of liquefied petroleum gas (LPG), used for heating, cooking, and as a fuel. kianpetroleum.comfastercapital.com

Evolution of this compound-Related Research Paradigms

The evolution of research paradigms related to this compound has mirrored advancements in chemical technology and shifting industrial demands. Initially, research focused on understanding its basic properties and its role in petroleum refining processes. The development of catalytic processes, particularly for alkylation, marked a significant phase, leading to extensive studies on various catalysts, including traditional liquid acids like sulfuric and hydrofluoric acids. d-nb.inforesearchgate.net

However, the environmental and safety concerns associated with these traditional catalysts have driven a major shift in research towards developing more sustainable alternatives. This includes the exploration of solid acid catalysts, ionic liquids, and zeolites for this compound alkylation and dehydrogenation. d-nb.inforesearchgate.netaiche.org Research in this area focuses on improving catalytic activity, selectivity, catalyst lifespan, and developing regeneration strategies. d-nb.info

Another evolving research area is the investigation of bio-based production routes for this compound and its derivatives, aligning with the broader trend towards utilizing renewable resources in the chemical industry. intelmarketresearch.com Technological advancements in areas such as microreactor technology are also influencing research, offering potential for improved efficiency and control in this compound reactions like dehydrogenation. acs.orgresearchgate.net

Furthermore, computational chemistry, particularly molecular dynamics (MD) simulations, is increasingly being used to gain a deeper understanding of this compound reaction mechanisms, catalyst interactions, and optimizing process parameters at a molecular level. researchgate.net

Scope and Research Focus of the Academic Review

This academic review focuses solely on the chemical compound this compound, examining its significance, the evolution of research paradigms surrounding its chemistry and applications, and current key research areas. The scope is limited to providing a thorough, informative, and scientifically accurate overview based on published research, excluding aspects related to dosage, administration, safety profiles, and adverse effects.

The research focus encompasses:

this compound's role as a feedstock and intermediate in key chemical processes.

Advancements in catalytic technologies for this compound conversion reactions, such as alkylation and dehydrogenation.

The increasing importance of this compound as an environmentally friendly refrigerant and propellant.

Emerging research areas, including bio-based production and the application of advanced reaction technologies like microreactors.

Insights from computational studies on this compound reaction mechanisms.

The review aims to consolidate current knowledge and highlight the ongoing research efforts driving innovation in the field of this compound chemistry and engineering.

Detailed Research Findings and Data:

Research into this compound alkylation has extensively studied catalyst performance. For instance, studies comparing different catalytic systems for this compound/butene alkylation highlight variations in conversion rates and product selectivity. While traditional sulfuric acid catalysis is widely used industrially, research explores alternatives to address its drawbacks. d-nb.inforesearchgate.net

One area of active research involves the use of microreactors for this compound dehydrogenation to produce isobutylene. Studies have shown that microreactors can offer advantages in terms of heat transfer and potentially higher conversions and yields compared to conventional reactors. researchgate.net

Table 1 provides a summary of typical physical properties of this compound relevant to its handling and application in chemical processes.

Table 1: Selected Physical Properties of this compound

PropertyValueSource
Chemical FormulaC₄H₁₀ wikipedia.org
Molar Mass58.124 g/mol wikipedia.org
AppearanceColorless gas wikipedia.orgnih.gov
OdorOdorless or faint petroleum-like odor wikipedia.orgnih.gov
Boiling Point-11.7 °C (10.9 °F; 261.4 K) wikipedia.org
Melting Point-159.42 °C (-254.96 °F; 113.73 K) wikipedia.org
Solubility in Water48.9 mg/L (at 25 °C) wikipedia.org
Vapor Pressure3.1 atm (310 kPa) (at 21 °C) wikipedia.org

Research also investigates the evolution of the this compound/n-butane ratio in natural gas, providing insights into the thermal maturity of source rocks. researchgate.net

The global this compound market is projected for growth, driven by increasing demand in various applications, particularly as an eco-friendly refrigerant and in the petrochemical industry. intelmarketresearch.comopenpr.commarketresearchfuture.com Market analysis indicates significant consumption in the automotive sector (for fuel additives) and the refrigeration and air conditioning sector. marketresearchfuture.com

Table 2 presents projected market growth data for this compound.

Table 2: Global this compound Market Projections

YearMarket Size (USD Billion)CAGR (%) (Forecast Period)Source
2202316.791 - 29.0- intelmarketresearch.comprismaneconsulting.com
202426.72- marketresearchfuture.com
203024.518 - 8.35.5 - 5.6 (2023-2030) 24chemicalresearch.comintelmarketresearch.com
203233.566.5 (2022-2032) openpr.com
203436.693.2 (2025-2034) marketresearchfuture.com
2036>34.01.4 (2024-2036) prismaneconsulting.com

Note: Different sources provide varying market size and CAGR figures based on their methodologies and scope.

Research continues to explore new applications and optimize existing processes involving this compound, contributing to its sustained relevance in chemical science and engineering.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10<br>(CH3)2CH CH3<br>C4H10<br>(CH3)2CHCH3 B10815321 Isobutane CAS No. 4630-45-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylpropane
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InChI

InChI=1S/C4H10/c1-4(2)3/h4H,1-3H3
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InChI Key

NNPPMTNAJDCUHE-UHFFFAOYSA-N
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Canonical SMILES

CC(C)C
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Molecular Formula

C4H10, (CH3)2CH CH3, Array
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Related CAS

40921-86-6
Record name Polyisobutane
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DSSTOX Substance ID

DTXSID1026401
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Molecular Weight

58.12 g/mol
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Physical Description

Isobutane is a colorless gas with a faint petroleum-like odor. It is shipped as a liquefied gas under its vapor pressure. Contact with the liquid can cause frostbite. It is easily ignited. The vapors are heavier than air. Any leak can either be liquid or vapor. It can asphyxiate by the displacement of air. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket., Dry Powder, Liquid; Gas or Vapor; Gas or Vapor, Liquid; Liquid, Colourless gas or liquid with mild, characteristic odour, Colorless gas with a slight gasoline or natural gas odor; [HSDB], COLOURLESS COMPRESSED LIQUEFIED GAS WITH CHARACTERISTIC ODOUR., Colorless gas with a gasoline-like or natural gas odor., Colorless gas with a gasoline-like or natural gas odor. [Note: Shipped as a liquefied compressed gas. A liquid below 11 °F.]
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Boiling Point

10.8 °F at 760 mmHg (USCG, 1999), -11.7 °C, -12 °C, 10.8 °F, 11 °F
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Flash Point

-117 °F (USCG, 1999), -82.99 °C (-117.38 °F) - closed cup, Flammable gas, -117 °F, NA (Gas)
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Solubility

Slight (NIOSH, 2023), In water, 48.9 mg/L at 25 °C, Soluble in ethanol, ether, chloroform, Solubility in water at 20 °C: none, Slight
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Density

0.557 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.55092 g/cu cm at 25 °C; 0.55711 g/cu cm at 20 °C; 0.61415 at -29.5 °C, Relative density (water = 1): 0.6 (liquid), 0.557, 2.06(relative gas density)
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Vapor Density

2.06 (NIOSH, 2023) - Heavier than air; will sink (Relative to Air), 2.01 (Air = 1), Relative vapor density (air = 1): 2, 2.06
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Vapor Pressure

3.1 atm at 70 °F (NIOSH, 2023), 2610.0 [mmHg], 2610 mm Hg (348.1 kPa) at 25 °C; 391.02 mm Hg (52.132 kPa) at -27.57 °C, Vapor pressure, kPa at 20 °C: 304, 3.1 atm at 70 °F, (70 °F): 3.1 atm
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Impurities

0.1% /BUTANE/
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Color/Form

Colorless gas [Note: Shipped as a liquified compressed gas. A liquid below 11 °F]

CAS No.

75-28-5
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Melting Point

-427.5 °F (USCG, 1999), -138.3 °C, -160 °C, -216.9 °F, -255 °F
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Advanced Reaction Chemistry and Catalysis of Isobutane

Isobutane (B21531) Isomerization Processes

The isomerization of n-butane to this compound involves the rearrangement of the carbon skeleton. The direct skeletal isomerization of n-butane is kinetically hindered under typical reaction conditions, and the reaction is generally assumed to involve the formation of olefin intermediates through dehydrogenation of n-butane. frontiersin.org

Reaction Mechanisms of n-Butane to this compound Conversion

The isomerization of n-butane can occur through two main identified mechanisms: monomolecular and bimolecular pathways. soton.ac.uk The predominant mechanism can depend on factors such as temperature, pressure, and the catalyst properties, including acid site density and pore structure. soton.ac.ukacs.org

The monomolecular pathway is initiated by the protonation of n-butane by Brønsted acid sites (BAS), leading to the formation of a secondary carbonium ion. soton.ac.uk This intermediate can then undergo dehydrogenation to yield a secondary carbenium ion. soton.ac.uk In some instances, these positively charged intermediates can be stabilized by oxygen atoms within the catalyst framework, forming alkoxide species. soton.ac.uk The monomolecular isomerization of butene and isobutene is considered prevalent in some zeolites like H-SSZ-13, with a reported Gibbs free energy barrier of 155 kJ/mol at 400°C. frontiersin.orgfrontiersin.orgfigshare.comresearchgate.net The monomolecular pathway is generally more selective towards this compound, although it typically requires higher reaction temperatures (above 300°C). soton.ac.uk

The bimolecular mechanism involves the interaction of two hydrocarbon molecules, often two C4 olefins, within the catalyst pore. frontiersin.orgfrontiersin.org This interaction leads to the formation of a bulky C8 intermediate, such as an octyl cation, which is formed by the alkylation of a sec-butyl carbenium ion with a C4 olefin. researchgate.netconicet.gov.ar These C8 intermediates can undergo various hydrogen and methyl shifts. frontiersin.orgfrontiersin.org Subsequently, the C8 intermediates can crack to produce different C4 species, including n-butene and isobutene, or through uneven ß-scission, result in the formation of C3 and C5 olefins. frontiersin.orgfrontiersin.org The bimolecular mechanism typically operates at lower temperatures (below 250°C) and requires high partial pressures of butane (B89635) to favor the formation of the C8 intermediate. soton.ac.uk However, the bimolecular pathway is often associated with the formation of unwanted side products. researchgate.netconicet.gov.ar The Gibbs free energy barrier for the bimolecular mechanism in H-SSZ-13 at 400°C has been reported as 190 kJ/mol, which is higher than the monomolecular pathway, partly due to less favorable entropy. frontiersin.orgfrontiersin.orgfigshare.comresearchgate.netresearchgate.net

Side products, such as propane (B168953) (C3) and pentanes (C5), are commonly formed during n-butane isomerization. nsf.govacs.org The formation of these non-C4 hydrocarbons is typically attributed to the bimolecular mechanism, specifically through uneven ß-scission of the C8 intermediate. frontiersin.orgfrontiersin.orgconicet.gov.ar Additionally, a methyl transfer mechanism has been discussed as a possible route for the formation of C3 and C5 side products. frontiersin.orgfrontiersin.orgfigshare.comresearchgate.netfrontiersin.org This mechanism can involve methyl transfers to and from the acid site of the catalyst and encompasses hydrogen transfer reactions that convert olefins into alkanes and vice versa. frontiersin.orgfrontiersin.orgfigshare.comresearchgate.netfrontiersin.org The highest barrier for the initial methyl transfer step has been calculated to be 227 kJ/mol in H-SSZ-13. frontiersin.orgfrontiersin.orgfigshare.comresearchgate.netfrontiersin.org Studies using isotopic labeling have provided evidence for the formation of propane and pentanes as primary products, supporting a bimolecular route for their formation. acs.orgresearchgate.net

Bimolecular Pathways

Heterogeneous Catalysis in this compound Isomerization

Heterogeneous catalysts, particularly solid acids, are widely used for the isomerization of n-butane. dntb.gov.uasoton.ac.ukajol.info Microporous zeolites and sulfated zirconia are two main classes of catalysts that have been extensively studied for this reaction. dntb.gov.uasoton.ac.uk

Zeolites are crystalline, microporous aluminosilicates that are widely used as catalysts for paraffin (B1166041) isomerization due to their acidity and pore structures. ajol.infoacs.orgutwente.nl The catalytic performance of zeolites in n-butane isomerization is influenced by factors such as the concentration and strength of Brønsted acid sites, framework topology, and pore geometry. soton.ac.ukresearchgate.netresearchgate.net

H-SSZ-13: H-SSZ-13, a zeolite with the chabazite (B1143428) (CHA) structure, has been investigated for n-butane isomerization. frontiersin.orgfrontiersin.orgfigshare.comresearchgate.net Theoretical studies using DFT calculations suggest that both monomolecular and bimolecular mechanisms for butene isomerization to isobutene can occur in H-SSZ-13, with the monomolecular pathway being prevalent based on Gibbs free energy barriers at 400°C. frontiersin.orgfrontiersin.orgfigshare.comresearchgate.net A slightly modified monomolecular mechanism via a 2-butyl cation has been proposed for this zeolite. frontiersin.orgfrontiersin.org

ZSM-5: H-ZSM-5 zeolites are active catalysts for n-butane isomerization. researchgate.netgychbjb.com Studies indicate that the bimolecular pathway often predominates over H-ZSM-5, which is attributed to the additional space available at channel intersections. researchgate.netrsc.orgresearchgate.net The rate of the bimolecular reaction in ZSM-5 is sensitive to acid site density, showing a non-linear dependency on catalytic Brønsted acid sites. soton.ac.uk While H-ZSM-5 catalysts can be stable over time on stream, their selectivity to this compound can be low, with a greater proportion of propane being formed compared to zeolite beta. researchgate.netresearchgate.net

Zeolite Beta: Zeolite Beta (*BEA) is another active catalyst for n-butane isomerization. researchgate.netresearchgate.net Unlike ZSM-5, zeolite Beta can facilitate both monomolecular and bimolecular pathways simultaneously, potentially leading to improved initial selectivity to this compound. soton.ac.uk Zeolite Beta's larger kinetic diameter compared to ZSM-5 is thought to favor the formation of the bulky C8 intermediate required for bimolecular isomerization. soton.ac.ukresearchgate.netresearchgate.net However, this can also lead to more rapid catalyst deactivation. soton.ac.uk Studies have shown that the rate of n-butane conversion over zeolite beta strongly depends on the quantity of strong acid sites. soton.ac.uk Template-free synthesized Beta zeolites have shown promise for higher activity and this compound yields at lower temperatures. researchgate.netresearchgate.net

H-mordenite: H-mordenite (MOR) is a widely studied zeolite for n-butane isomerization. soton.ac.uknsf.govacs.orgresearchgate.netutwente.nlportalabpg.org.br The contributions of monomolecular and bimolecular pathways on H-mordenite have been debated, with evidence suggesting that both can play a role. nsf.govrsc.org Some studies suggest that n-butane isomerization in mordenite (B1173385) proceeds primarily via a bimolecular process, particularly compared to longer alkanes like n-hexane and n-heptane which favor monomolecular routes. soton.ac.ukresearchgate.netutwente.nl The one-dimensional pore system of mordenite can potentially hinder bimolecular processes due to diffusion limitations. utwente.nlportalabpg.org.br Catalyst deactivation in mordenite has been associated with the formation of coke precursors from butenes. soton.ac.uk Platinum-promoted H-mordenite catalysts have also been investigated, showing that reaction conditions can influence the prevailing mechanism. acs.org The activity of mordenite can be enhanced by modifications such as dealumination or impregnation with promoters like zirconia. soton.ac.ukwalshmedicalmedia.com

Here is a summary of some research findings on zeolite catalysts for n-butane isomerization:

Catalyst TypeKey CharacteristicsObserved Mechanism(s)NotesSource(s)
H-SSZ-13Chabazite structureMonomolecular (prevalent) & BimolecularTheoretical studies suggest monomolecular is prevalent based on energy barriers. frontiersin.orgfrontiersin.orgfigshare.comresearchgate.net
H-ZSM-5MFI structure, narrower poresPrimarily BimolecularBimolecular pathway predominates, lower this compound selectivity compared to Beta. researchgate.netrsc.orgresearchgate.net
Zeolite Beta*BEA structure, larger poresMonomolecular & BimolecularCan perform both simultaneously, favors C8 intermediate formation, potentially faster deactivation. soton.ac.ukresearchgate.netresearchgate.net
H-mordeniteMOR structure, one-dimensional poresBoth, Bimolecular contributionContributions debated, diffusion limitations can affect bimolecular pathway, deactivation from coke. soton.ac.uknsf.govutwente.nlrsc.org

Table 1: Summary of Zeolite Catalyst Characteristics and Observed Mechanisms in n-Butane Isomerization

Catalyst TypeReaction Temperature Range (Typical)Selectivity to this compound (General Trend)Deactivation Rate (General Trend)
H-SSZ-13~400°C (Theoretical studies)High (Monomolecular prevalent)Not explicitly detailed in sources
H-ZSM-5Varied (e.g., 350°C)LowerStable (but low selectivity)
Zeolite BetaLower temperatures possibleHigher initial selectivityPotentially faster deactivation
H-mordeniteVaried (e.g., 250-350°C, 543-583 K)Varied, depends on conditionsSusceptible to deactivation (coke)

Table 2: General Performance Trends of Zeolite Catalysts in n-Butane Isomerization

Note: Performance can vary significantly based on specific catalyst preparation, Si/Al ratio, presence of promoters, and reaction conditions.

Sulfated Metal Oxide Catalysts (e.g., sulfated zirconia, SO42-/Al2O3-ZrO2)

Sulfated metal oxides, such as sulfated zirconia (SZ), are recognized for their strong acidity and have garnered interest for use in alkane isomerization under relatively mild conditions, sometimes even at room temperature, though typically operating around 523 K to balance reaction rate and thermodynamic equilibrium. mdpi.comresearchgate.net The acidity of SZ is attributed to super acid sites that can rapidly generate butyl carbenium ions, facilitating a bimolecular isomerization mechanism. mdpi.com Studies have shown that the activity and selectivity of catalysts like Cs2.5H0.5PW12O40 can be higher than that of SZ at 300 °C, which is linked to strong acidity and low deactivation rates. mdpi.com

Noble Metal-Promoted Catalysts (e.g., Pt/Al2O3-Cl, Pt-MOR, Pt-Zr/HY)

Noble metals, particularly platinum (Pt), are often incorporated into catalyst systems for this compound isomerization. These catalysts can operate through a mechanism where hydrogen dissociates on the metal surface, forming hydrogen atoms that react with acidic sites to generate protons. mdpi.com The presence of Pt-cations can act as Lewis acid sites, which may reduce Brønsted acidity and subsequently lower coke production during the reaction. researchgate.net For instance, Pt/SZ catalysts are thought to utilize a similar mechanism involving hydrogen dissociation on the metal. mdpi.com

Catalytic Deactivation and Regeneration Studies

Catalytic deactivation is a significant challenge in this compound reactions, particularly in isomerization, where coke formation can reduce the density of acidic sites. mdpi.com This reduction in acid site density can lead to a shift in the dominant reaction mechanism, for example, from a bimolecular to a monomolecular pathway in butane isomerization. mdpi.com Studies have investigated the impact of coking on activity and selectivity, showing that while the rate of this compound formation might not change with coking over time, the selectivity to this compound can increase. mdpi.com

Kinetic and Mechanistic Studies of Isomerization

Butane isomerization can proceed via two primary mechanisms: monomolecular and bimolecular pathways. mdpi.comrsc.org The kinetics of the isomerization process are highly dependent on which mechanism is dominant. mdpi.com The monomolecular pathway is typically initiated by the protonation of n-butane by Brønsted acid sites, forming a secondary carbonium ion that undergoes dehydrogenation to a secondary carbenium ion. mdpi.com The bimolecular mechanism involves the interaction of two C4 olefin molecules within a zeolite pore, forming a C8 intermediate that can undergo various shifts before cracking to yield C4 species or C3 and C5 olefins. frontiersin.org Acid site density is a key factor influencing which mechanism is favored; monomolecular mechanisms generally require single, isolated acid sites, while bimolecular mechanisms require adjacent sites, making the latter more sensitive to acid site density. mdpi.com Theoretical studies using density functional theory (DFT) have investigated these mechanisms, calculating free energy barriers for the isomerization of butene and isobutene, finding the monomolecular mechanism to be prevalent under certain conditions. frontiersin.orgfrontiersin.org Hydrogen transfer reactions, which interconvert olefins and alkanes, are also crucial steps in these processes. frontiersin.orgfrontiersin.org

This compound Alkylation Reactions

This compound alkylation with light olefins (typically C3-C5) is a crucial process for producing high-octane alkylate, an ideal gasoline blending component characterized by a high octane (B31449) number, low sulfur content, and absence of olefins or aromatics. acs.orgacs.orgresearchgate.net

Fundamental Reaction Mechanisms (e.g., Carbonium Ion Pathways)

The alkylation of this compound is widely accepted to proceed via a classic carbonium ion mechanism, regardless of the catalyst used (e.g., sulfuric acid, hydrofluoric acid, solid acids, or ionic liquids). acs.orgresearchgate.netmdpi.com This chain reaction mechanism involves three key processes: chain initiation, chain growth, and chain termination. acs.org In the case of sulfuric acid catalysis, chain initiation involves the protonation of an olefin (e.g., isobutene) by a proton from the acid catalyst, forming a tert-butyl carbon cation. acs.org This carbon cation then adds to an olefin molecule (e.g., butene) during chain growth, forming a larger carbon cation (e.g., a C8 carbon cation). acs.org Chain termination occurs through a hydrogen transfer reaction between the larger carbon cation and this compound, producing a saturated alkane (e.g., isooctane) and regenerating the tert-butyl carbon cation, which continues the chain reaction. acs.org Side reactions, such as oligomerization and cracking, can also occur, leading to the formation of lighter and heavier hydrocarbons. tum.de The mass transfer of this compound to the acid phase is often considered the rate-limiting step in the alkylation process. acs.orghep.com.cn

Catalyst Technologies in Alkylation

Traditionally, strong liquid acids like concentrated sulfuric acid and hydrofluoric acid have been the primary catalysts for industrial this compound alkylation. acs.orgresearchgate.netifpenergiesnouvelles.fr However, these catalysts present significant safety and environmental concerns. acs.orgifpenergiesnouvelles.frrsc.org In recent years, solid acids and ionic liquids have gained attention as potential greener alternatives, although large-scale industrial implementation of these catalysts is still facing challenges such as deactivation (for solid acids) and cost (for ionic liquids). acs.orgifpenergiesnouvelles.frrsc.org Ionic liquids, particularly chloroaluminate ones and those with Brønsted acidic functional groups, have been explored for their tunable acidity and potential for easier separation from products. acs.orgrsc.orgacs.org Studies have investigated the kinetics of this compound alkylation with olefins using various catalysts, including sulfuric acid and ionic liquids, developing kinetic models to predict the concentration changes of key alkylates like trimethylpentanes (TMPs) and dimethylhexanes (DMHs). acs.orgresearchgate.net The composition of alkylation products, including the distribution of octane isomers like trimethylpentanes and dimethylhexanes, has been studied in detail, with quantum-chemical simulations used to investigate carbocation transition states and predict product distributions. hep.com.cn

Mineral Acid Catalysis (e.g., H₂SO₄, HF)

Sulfuric acid (H₂SO₄) and hydrofluoric acid (HF) are the conventional liquid acid catalysts predominantly used in commercial this compound alkylation units bac-lac.gc.carsc.orgresearchgate.netpsu.eduresearchgate.netportfolio-pplus.com. These strong mineral acids effectively catalyze the formation of branched-chain paraffins with high octane numbers researchgate.netpsu.edu.

Sulfuric acid alkylation is typically carried out at low temperatures, generally between 2.0 and 13 °C, to favor the desired alkylation reactions and minimize undesirable side reactions like polymerization acs.orgcore.ac.ukpsu.eduwikipedia.org. Acid concentrations of around 92–96% are common in industrial units acs.org. While effective, sulfuric acid processes face challenges related to acid consumption, regeneration costs, and environmental concerns associated with acid handling and disposal bac-lac.gc.carsc.orgacs.org.

Hydrofluoric acid alkylation is often conducted at slightly higher temperatures compared to sulfuric acid, around 38 °C (100°F), and is considered less sensitive to temperature fluctuations psu.edu. HF can be more easily regenerated than H₂SO₄ psu.edu. Despite these advantages, HF is highly toxic and corrosive, posing significant safety and environmental risks in the event of a release bac-lac.gc.carsc.orgresearchgate.netresearchgate.netthechemicalengineer.comservice.gov.uk. The use of HF necessitates stringent safety protocols and specialized equipment honeywell.comthechemicalengineer.com.

In both mineral acid processes, maintaining a high acid-to-hydrocarbon ratio is crucial for effective mixing and reaction efficiency acs.orgpsu.edu.

Solid Acid Catalysts (e.g., USY zeolite, mesoporous materials)

The environmental and safety drawbacks of liquid mineral acids have driven extensive research into solid acid catalysts as potential alternatives for this compound alkylation bac-lac.gc.carsc.orgoup.com. Solid acids offer advantages such as easier separation from the reaction mixture, reduced corrosion, and potential for continuous processes rsc.orgku.edu.

Zeolites, particularly large-pore zeolites like Ultra-Stable Y (USY) zeolite, have been investigated due to their intrinsic acidity and shape selectivity ku.edumdpi.comwustl.eduacs.org. USY zeolite, with its supercages, has shown potential in this compound alkylation wustl.edu. However, a major challenge for zeolite catalysts in this reaction is rapid deactivation caused by the formation of coke (carbonaceous deposits) on the active sites bac-lac.gc.carsc.orgoup.comwustl.edumdpi.comresearchgate.net. This deactivation is often attributed to the preferential adsorption of olefins and subsequent side reactions like oligomerization within the zeolite pores bac-lac.gc.caoup.comresearchgate.net.

Mesoporous materials, characterized by pore diameters between 2 and 50 nm, have also garnered attention bac-lac.gc.caku.edutandfonline.comresearchgate.nettandfonline.com. These materials can offer improved diffusion of reactants and products compared to microporous zeolites, potentially mitigating deactivation issues bac-lac.gc.caku.edu. Acid-functionalized mesoporous materials, including those with immobilized perfluoroalkylsulfonic acid groups or sulfated metal oxides (like sulfated zirconia), have been explored bac-lac.gc.caoup.com. While some solid acids exhibit good initial activity and selectivity, achieving long-term stability comparable to liquid acids remains a significant hurdle for commercial implementation bac-lac.gc.caoup.comwustl.edu. Research continues into modifying the structure and acidity of solid catalysts to enhance their performance and resistance to deactivation mdpi.comresearchgate.netwustl.eduscispace.commdpi.comurjc.es.

Ionic Liquid-Based Catalysts

Ionic liquids (ILs), considered "third-generation" catalysts, have emerged as promising alternatives to conventional liquid acids in this compound alkylation rsc.orgresearchgate.netacs.org. ILs are non-aqueous liquid salts with negligible vapor pressure, offering potential safety and environmental benefits compared to HF and H₂SO₄ researchgate.nethoneywell.comacs.orgwellresources.cachevron.com. Their properties, including acidity, can be tuned by modifying the cation and anion structure rsc.orgresearchgate.netresearchgate.net.

Acidic ionic liquids, such as chloroaluminate ILs and those containing Brønsted acidic functional groups (e.g., –SO₃H, [HSO₄]⁻), have been investigated rsc.orgresearchgate.net. Chloroaluminate ionic liquids, particularly those with an AlCl₃ mole percent greater than 50%, exhibit sufficient acidity for C₄ alkylation acs.orgresearchgate.net. The acidity can become "super acidic" above 67% AlCl₃ acs.org.

Advantages of IL catalysts include tunable acidity, limited solubility of products in the IL phase facilitating separation, reduced equipment corrosion, and potential for easier regeneration rsc.orgresearchgate.nethoneywell.comacs.orgwellresources.ca. The ISOALKY™ process, developed by Chevron and Honeywell UOP, is a commercially available alkylation technology utilizing a tunable acidic chloroaluminate ionic liquid catalyst honeywell.comacs.orgthechemicalengineer.comchevron.com. This process operates as a biphasic reaction system where the reaction occurs at the interface of the ionic liquid catalyst and the hydrocarbon phase honeywell.com. Regeneration of the ionic liquid catalyst involves removing conjunct polymer, a deactivating byproduct, to maintain catalyst activity honeywell.com.

Research also explores the use of trace amounts of ionic liquids as additives to enhance the performance and extend the catalytic lifetime of concentrated sulfuric acid acs.org.

Catalyst Design and Structure-Activity Relationships

Designing effective catalysts for this compound alkylation involves understanding the relationship between catalyst structure and its activity, selectivity, and stability. For solid acid catalysts, key factors include acid strength, acid site density and accessibility, pore structure, and resistance to coking bac-lac.gc.caresearchgate.netku.eduoup.commdpi.comresearchgate.netwustl.edutandfonline.comscispace.commdpi.comresearchgate.netresearchgate.netwikipedia.orgurjc.esmdpi.com.

In zeolites, the pore size and topology influence shape selectivity and diffusion limitations ku.edumdpi.comwustl.edumdpi.comresearchgate.net. Creating hierarchical structures with both micropores and mesopores in zeolites like USY can improve accessibility to active sites and enhance catalytic performance, particularly for reactions involving bulkier molecules mdpi.comresearchgate.netscispace.comurjc.es. The silicon-to-aluminum ratio in zeolites affects the acidity, with lower ratios generally corresponding to higher acidity wustl.eduresearchgate.net. The distribution of Brønsted acid sites within the zeolite structure also plays a role wustl.edu.

For mesoporous materials, the pore diameter and surface properties are important bac-lac.gc.caku.eduresearchgate.nettandfonline.commdpi.com. Functionalizing the surface with acidic groups or incorporating metal oxides can introduce catalytic activity bac-lac.gc.caoup.com. Hydrophobic surfaces in mesoporous materials can potentially enhance the concentration of paraffins within the pores, leading to better catalytic performance bac-lac.gc.ca.

In ionic liquids, the choice of cation and anion determines the acidity and physical properties like viscosity rsc.orgresearchgate.netacs.orgresearchgate.net. Tunable acidity is a significant advantage, allowing for optimization of the catalytic performance rsc.orgresearchgate.netresearchgate.net. The viscosity of ionic liquids can impact mass transfer, which is a crucial factor in the biphasic alkylation reaction system acs.org. Metal additives can also influence the catalytic behavior of ionic liquids acs.org.

Understanding the reaction mechanism and the nature of the active sites is critical for rational catalyst design psu.eduoup.comtandfonline.com. For instance, the formation of a t-butyl cation on superacidic Lewis sites has been proposed as an initial step over sulfated metal oxides oup.com.

Process Parameters and Reaction Engineering in Alkylation

Optimizing process parameters and reactor design is essential for achieving high alkylate yield and quality, as well as efficient and safe operation of this compound alkylation units.

This compound-to-Olefin Ratio Effects

The molar ratio of this compound to olefin in the feed is a critical parameter influencing the selectivity and yield of the alkylation reaction acs.orgcore.ac.ukpsu.eduwustl.edugoogle.comwikipedia.orgresearchgate.net. A high this compound-to-olefin ratio is typically maintained in the reaction zone to promote the desired alkylation reaction and suppress undesirable side reactions such as olefin polymerization and the formation of acid-soluble oils (ASO) acs.orgpsu.eduwikipedia.orgresearchgate.net.

Low this compound-to-olefin ratios increase the likelihood of olefin-olefin reactions, leading to the formation of heavier polymers and a decrease in alkylate octane number wikipedia.org. High ratios favor the hydride transfer reaction, which is crucial for the propagation of the alkylation chain mechanism and the formation of highly branched paraffins psu.eduwustl.edu.

Industrial sulfuric acid alkylation units often operate with this compound-to-olefin molar ratios between 7:1 and 12:1 at the reactor inlet acs.org. Some HF alkylation units may require even higher ratios, on the order of 13-15:1, to achieve acceptable octane products, although better-designed units can operate effectively at lower ratios (7-9:1) by optimizing mixing and recycle wikipedia.org. Maintaining a high concentration of this compound throughout the process is also beneficial for producing high-quality alkylates google.com. While extremely high ratios can further improve alkylate quality, the economic benefits may not always justify the increased separation costs google.com.

Temperature and Pressure Optimization

Reaction temperature and pressure are important variables that need to be carefully controlled to optimize the this compound alkylation process wellresources.cafishersci.nl.

For mineral acid catalyzed alkylation, low temperatures are generally preferred to maximize the selectivity to desired branched products and minimize side reactions acs.orgcore.ac.ukpsu.eduwikipedia.org. Sulfuric acid alkylation typically operates in the range of 0-13 °C acs.orgcore.ac.ukwikipedia.org. HF alkylation is carried out at slightly higher, but still mild, temperatures (0-30 °C) psu.eduportfolio-pplus.comwikipedia.org. The reaction is exothermic, requiring efficient cooling to maintain the desired temperature wikipedia.org.

Pressure in alkylation units is maintained at a level sufficient to keep the hydrocarbons and the acid catalyst in the liquid phase psu.edu. Typical reactor pressures for sulfuric acid alkylation can be around 0.35-0.47 MPa core.ac.uk. For solid acid catalyzed alkylation, studies have explored reactions in the liquid phase and near-critical reaction media, with pressures ranging from 25 to 100 bar researchgate.net. Supercritical conditions, particularly with the use of diluents like carbon dioxide, have been investigated to improve catalyst stability and alkylate production on solid acid catalysts at temperatures below the critical temperature of this compound acs.org. Operating at high temperatures without such diluents can lead to dominant cracking and coking reactions acs.org.

Reactor Configuration and Hydrodynamics

In this compound alkylation, where strong acids are often used as catalysts, the process involves the reaction of this compound with light olefins. redalyc.orgresearchgate.net Reactor designs aim to facilitate efficient contact between the reactants and the catalyst while managing the exothermic nature of the reaction and minimizing side reactions. researchgate.netresearchgate.net Computational Fluid Dynamics (CFD) modeling is employed to optimize reactor designs by simulating flow fields, mixing, and separation efficiency. acs.orgresearchgate.net For instance, liquid-liquid cyclone reactors have been designed for ionic liquid-catalyzed this compound alkylation to enhance mixing and accelerate the separation of products from the catalyst. acs.orgresearchgate.net Different conical section designs within these reactors have been studied to optimize mixing and separation performance. researchgate.net

In the context of this compound dehydrogenation in a fluidized bed reactor, a two-fluid model can be used to simulate the fluidization behavior of gas and solid catalyst particles. researchgate.net Experimental studies and numerical simulations investigate the impact of parameters like gas velocity, gas temperature, and catalyst mass on the yield of isobutylene (B52900) and by-products. researchgate.net Weak fluidization regimes in laboratory reactors can help evaluate catalyst properties without the dominant influence of fast fluidization hydrodynamics. researchgate.net

Catalyst Deactivation and Fouling Mitigation

Catalyst deactivation is a significant challenge in this compound conversion processes, particularly in alkylation and oxidation reactions. redalyc.orgnih.govdicp.ac.cn Deactivation can occur through various mechanisms, including poisoning, fouling due to coke deposition, thermal degradation, formation of volatile compounds, solid-state reactions, and attrition. dicp.ac.cn Fouling by coke deposition is a major cause of deactivation in solid acid catalysts used for this compound alkylation. nih.govdicp.ac.cnpsu.edugoogle.com Heavy reaction intermediates and byproducts can deposit on the active sites, reducing catalytic efficiency. google.com

Strategies for mitigating catalyst deactivation and fouling are critical for maintaining catalytic activity and extending catalyst lifespan. In this compound alkylation, maintaining a high this compound/olefin ratio, lower temperatures, and short contact times can help favor alkylate formation and reduce deactivation. redalyc.org Understanding the role of reactive olefinic intermediates as precursors to catalyst deactivation is crucial. nih.gov Regeneration cycles, such as hydrogenation regeneration, can be applied to remove coke deposits and restore catalyst activity. nih.govgoogle.com For example, a method involving regeneration with hydrogen, potentially dissolved in a feed hydrocarbon or as a gaseous stream at elevated temperatures, has been explored for reactivating fouled alkylation catalysts. google.com

The intrinsic properties of the catalyst, such as acidity and pore structure, also influence deactivation. psu.eduresearchgate.net For solid acid catalysts, a high ratio of Brønsted to Lewis acid sites and a high concentration of strong Brønsted acid sites can contribute to higher hydride transfer activity, which is important for catalyst life. researchgate.net Pore diffusion effects can also play a role in deactivation, particularly at lower temperatures where the diffusion of products out of the pores may be limited. psu.edu

Selective Oxidation of this compound

The selective oxidation of this compound to methacrolein (B123484) (MAC) and methacrylic acid (MAA) is a reaction of significant industrial interest, offering a potentially cleaner and more cost-effective route compared to traditional methods for producing these monomers. rsc.orgmdpi.com This process typically employs heterogeneous catalysts capable of activating the relatively inert C-H bond in this compound and selectively inserting oxygen. mdpi.com

Conversion to Methacrolein and Methacrylic Acid

The conversion of this compound to methacrolein and methacrylic acid involves the selective oxidation of the tertiary C-H bond. Methacrolein is often an intermediate product that can be further oxidized to methacrylic acid. mdpi.comscite.aimdpi.com

Heteropolycompound Catalysis (e.g., Keggin-type HPCs)

Keggin-type heteropolycompounds (HPCs), particularly those based on phosphomolybdic acids, have shown promise as catalysts for the selective oxidation of this compound to methacrolein and methacrylic acid. mdpi.comakjournals.comsciengine.comcapes.gov.brresearchgate.netresearchgate.net These catalysts possess tunable acidity and redox properties that are beneficial for this reaction. mdpi.comakjournals.com

Early attempts using neat phosphomolybdic acid (H₃PMo₁₂O₄₀) showed limited activity and selectivity. mdpi.com Modifications to the Keggin structure, such as partial substitution of protons with cations like cesium (Cs) and ammonium (B1175870) (NH₄), have been explored to improve catalytic performance and stability. mdpi.comakjournals.comsciengine.comresearchgate.netresearchgate.net For instance, Cs- and NH₄-substituted phosphomolybdates have demonstrated improved selectivity to MAA and MAC. mdpi.comresearchgate.netresearchgate.net The incorporation of vanadium (V) into the Keggin structure, partially substituting molybdenum (Mo), can enhance the redox properties of the catalyst, promoting the formation of lattice oxygen species which are more selective for MAA. mdpi.comakjournals.comacs.org Tellurium (Te) substitution has also been investigated, showing a positive effect on methacrolein selectivity. akjournals.com

The catalytic performance of Keggin-type HPCs is influenced by factors such as the balance between acidity and surface area, the specific composition of the heteropolyanion, and the nature of the counter cations. mdpi.comsciengine.comresearchgate.net Supported Keggin-type HPCs, where the active phase is dispersed on a carrier like silica (B1680970), have been studied to improve surface area and stability, although strong interactions with the support can sometimes lead to the destruction of the heteropolycompound. sciengine.comresearchgate.netpageplace.de

Research findings indicate that the selectivity to MAA can be influenced by reaction temperature and catalyst composition. For example, studies on (NH₄)ₓCsFe₀.₂PMo₁₂O₄₀ catalysts showed that MAA selectivity can exhibit a maximum with increasing temperature. mdpi.com

Metal Oxide Catalysis (e.g., Mo-V-P, Fe-Ce-Mo)

Mixed metal oxides are also investigated as catalysts for the selective oxidation of this compound, often showing higher selectivity towards methacrolein compared to methacrylic acid in some cases. mdpi.compolymtl.ca Molybdenum is considered a key element for activating this compound in these systems. polymtl.ca

Mo-V-O catalysts, with varying V/Mo ratios, have been studied, demonstrating that the V/Mo ratio can influence methacrolein selectivity. mdpi.com The mechanism involves the activation of the C-H bond and subsequent oxygen insertion, often requiring the presence of elements like V and Mo, and sometimes other dopants. mdpi.com

Complex mixed metal oxides containing Mo, V, Te, and Sb have been explored, with the addition of Sb potentially having a negative effect on MAA selectivity in some compositions. mdpi.com The insertion of cerium (Ce) into Mo-V-Te oxides has also been shown to improve catalytic activity and methacrolein selectivity. mdpi.com Mo-V-Nb mixed oxide catalysts have been synthesized and tested, showing potential for the partial oxidation of isobutene (which can be an intermediate from this compound dehydrogenation) to methacrolein. researchgate.net The activity and selectivity for this compound conversion over these catalysts can be lower, with this compound dehydrogenation often identified as the rate-determining step. researchgate.net

The mechanism on mixed metal oxides can follow a Mars van Krevelen type model, where lattice oxygen participates in the oxidation reaction. researchgate.net The presence of excess oxygen in the feed may be required for optimal performance. researchgate.net

Reaction Kinetics and Mechanisms of Partial Oxidation

The reaction kinetics and mechanisms of the partial oxidation of this compound to methacrolein and methacrylic acid are complex and depend on the catalyst system. For heteropolycompound catalysts, the Mars and Van Krevelen model can be applied to describe the reaction steps. scite.ai The reaction scheme often includes both direct production of methacrylic acid from this compound and indirect production via methacrolein. scite.ai

The activation of the C-H bond in this compound is a critical step. mdpi.com For phosphomolybdate catalysts, the oxidative breaking of the C-H bond at the tertiary carbon is often considered the rate-determining step, leading to the formation of intermediates that can then be oxidized to methacrolein or methacrylic acid. scite.aimdpi.comresearchgate.net Another proposed pathway involves the intermediate formation of isobutene. mdpi.com

The relative rates of these steps influence the product distribution. While methacrolein transformation can be faster than the initial this compound reaction, it can also be a pathway for degradation. scite.ai To enhance selectivity towards methacrylic acid, it is desirable to favor the direct transformation from this compound to methacrylic acid and improve the catalyst's ability to activate the hydrocarbon. scite.ai

Studies on Keggin-type polyoxometalates suggest that the distribution of reduced (Mo⁵⁺) and oxidized (Mo⁶⁺) sites in the catalyst can influence selectivity, with a favorable distribution potentially achieved under specific reaction conditions, such as this compound-rich environments. researchgate.net The presence of vanadium can accelerate the selective oxidation of methacrolein to methacrylic acid. acs.org

The kinetics can vary significantly between different catalytic systems due to differences in structure, composition, acidity, and oxygen atom activity. mdpi.com Structural reorganization of the catalyst at different temperatures can also impact kinetics. mdpi.com

Data Tables:

Note: Generating truly "interactive" data tables in this text-based format is not possible. The data is presented in a structured format that could be used to build interactive tables in a suitable environment.

Table 1: Selected Examples of Catalytic Performance in this compound Selective Oxidation

Catalyst TypeComposition ExampleThis compound Conversion (%)MAC + MAA Selectivity (%)NotesSource
Keggin-type HPCsH₃PMo₁₂O₄₀4–510–16Low activity and selectivity mdpi.com
Keggin-type HPCsCs₁.₇(NH₄)₁.₃HPMo₁₁VO₄₀9.657Improved activity and selectivity with proper acidity/surface area mdpi.com
Keggin-type HPCsCs₁.₇₅(NH₄)₁.₂₅HPMo₁₁VO₄₀661High selectivity at moderate conversion mdpi.com
Keggin-type HPCsTe₂PMo₁₁VOₙNot specified22 (MAC selectivity)Increased MAC selectivity compared to H₄PMo₁₁VO₄₀ mdpi.com
Keggin-type HPCsCs₂V₀.₃PMo₁₁VO₄₀959 (MAA + MAC)Increased selectivity with VO²⁺ content mdpi.com
Keggin-type HPCs (Supported)H₄PVMo₁₁O₄₀/HCs₃PVMo₁₁O₄₀1.8 - 4.619-42 (MAA selectivity)Performance depends on preparation conditions and carrier sciengine.com
Mixed Metal OxidesMo-V-O (V/Mo = 0.3)6.440.4 (MAC selectivity)High MAC selectivity, almost no MAA mdpi.com
Mixed Metal OxidesMoV₀.₃Te₀.₂₃Sb₀.₅2039 (MAC selectivity) + 6 (MAA selectivity)Maximum conversion and MAC selectivity at 470 °C; Sb negatively impacts MAA mdpi.com
Mixed Metal OxidesMoV₀.₃Te₀.₂₃Ce₀.₂2033 (MAC selectivity)Improved activity and MAC selectivity with Ce insertion mdpi.com

Note: Data compiled from cited sources. Specific reaction conditions (temperature, pressure, feed composition) vary between studies and influence reported values.

Conversion to tert-Butyl Hydroperoxide (TBHP)

The partial oxidation of this compound is a primary route for the synthesis of tert-Butyl Hydroperoxide (TBHP). TBHP is a key intermediate in the production of propylene (B89431) oxide and serves as an initiator for various polymerization processes. hzdr.dewikipedia.orgatamanchemicals.com

Radical Partial Oxidation Processes

The industrial production of TBHP typically involves the non-catalyzed liquid-phase oxidation of this compound with molecular oxygen at elevated temperatures and pressures. hzdr.dehzdr.deacs.org This process proceeds via a radical chain mechanism. Dioxygen attacks the most active tertiary hydrogen atom of this compound, leading to the formation of a tert-butyl radical. This radical then reacts with oxygen to form a peroxy radical, which abstracts a hydrogen atom from another this compound molecule to yield TBHP and propagate the chain reaction. psu.edu

The complex reaction mechanism can lead to various by-products, including tert-butyl alcohol (TBA), di-tert-butyl peroxide (DTBP), and acetone (B3395972). kobv.deresearchgate.net The selectivity towards TBHP is influenced by reaction conditions such as temperature, pressure, and residence time. hzdr.de

Influence of Initiators and Additives

The partial oxidation of this compound is often initiated by radical initiators to promote the reaction. Common initiators include di-tert-butyl peroxide (DTBP) and TBHP itself. hzdr.deacs.orgresearchgate.net Studies have shown that the choice of initiator impacts both the conversion of this compound and the selectivity towards TBHP. For instance, DTBP has been observed to lead to higher this compound conversion compared to TBHP at the same concentration under two-phase flow conditions in a microreactor. hzdr.deresearchgate.net However, using TBHP as the initiator generally results in higher selectivity for TBHP. hzdr.deresearchgate.net This difference in selectivity can be attributed to the fact that DTBP and its decomposition product, acetone, can favor the decomposition of TBHP. hzdr.de

Additives can also influence the reaction. For example, N-hydroxyphthalimide (NHPI) combined with Co(II) species has been shown to enable highly selective aerobic oxidation of this compound, primarily yielding tert-butyl alcohol, with acetone as a significant byproduct. scilit.comoup.com The mechanism is thought to involve hydrogen abstraction by a phthalimidooxyl radical. scilit.comoup.com

Studies in Microreactors and Two-Phase Flow Regimes

Investigating the partial oxidation of this compound in microreactors operating under two-phase flow regimes, such as Taylor flow, offers advantages in process control and safety due to the high surface-to-volume ratio and efficient heat transfer. hzdr.dehzdr.dehzdr.dersc.org These studies aim to enhance the yield and selectivity of TBHP by exploring new process windows and understanding the influence of initiators and additives in a more controlled environment. hzdr.dehzdr.de

Experiments in microreactors have compared the performance of DTBP and aqueous TBHP as initiators. hzdr.deresearchgate.net While DTBP can lead to higher conversion, TBHP generally provides better selectivity for the target product. hzdr.deresearchgate.net Studies using aqueous TBHP in a microreactor under supercritical conditions achieved conversions up to 6%, while two-phase flow experiments stayed below 2%. hzdr.de Using TBHP in decane (B31447) as an initiator resulted in higher this compound conversion (around 18%) but significantly lower TBHP formation, potentially due to the instability of the microreactor's silicon layer under those conditions. hzdr.de Achieving conversion levels comparable to industrial batch processes has been demonstrated in microreactors. hzdr.deresearchgate.net

The reactivity of TBHP and DTBP with reactor materials is a critical consideration in microreactor design, as TBHP is highly reactive with many metals, polymers, acids, and bases. researchgate.net Studies using microcalorimetry have evaluated the reactivity of these peroxides with various materials, identifying silicon as a suitable coating material and PEEK and PTFE as stable polymers. researchgate.net

Formation of Di-tert-butyl Peroxide (DTBP)

Di-tert-butyl peroxide (DTBP) is another organic peroxide that can be formed from this compound. While DTBP can be synthesized through various methods, including the reaction of tert-butyl alcohol with hydrogen peroxide or the oxidation of isobutene with peracetic acid, it can also be a byproduct of the direct oxidation of this compound. atamanchemicals.com

DTBP is characterized by its stability at room temperature and its ability to decompose into tert-butoxy (B1229062) radicals upon heating, making it useful as a radical initiator and crosslinking agent. atamanchemicals.commadison-proceedings.com

One proposed route for the synthesis of DTBP involves the selective peroxidation of this compound using molecular oxygen, potentially catalyzed by materials like MoO₃. behinpolymerco.comresearchgate.net In some this compound oxidation processes aimed at producing TBHP, DTBP is formed as a co-product. kobv.deresearchgate.net An integrated process has been described where this compound oxidate, containing both TBHP and tert-butyl alcohol, is reacted in the presence of a water-soluble acid catalyst to form DTBP. google.com The reaction mixture is then separated to recover the products and recycle the catalyst. google.com

This compound Dehydrogenation to Isobutene

The dehydrogenation of this compound to isobutene (2-methylpropene) is a crucial process for producing a key building block for the petrochemical industry. madison-proceedings.comsemanticscholar.org This endothermic reaction typically requires high temperatures and specific catalysts to achieve reasonable conversion and selectivity. sciengine.com

Catalyst Systems (e.g., Cr₂O₃-Al₂O₃, Ca-doped CrOX/γ-Al₂O₃)

Chromium oxide-based catalysts supported on alumina (B75360) (Cr₂O₃-Al₂O₃) are widely used for the industrial dehydrogenation of this compound. sciengine.comscirp.org These catalysts operate at high temperatures, around 900 K (approximately 627 °C), with short residence times to achieve this compound conversions of 40%-50% and isobutene selectivity above 90%. sciengine.comscirp.org However, high temperatures can lead to coke formation, necessitating frequent catalyst regeneration. sciengine.com

Research focuses on understanding the deactivation mechanisms and the nature of the active sites in Cr-Al₂O₃ catalysts. Carbon deposition on the catalyst surface is identified as a primary cause of deactivation. sciengine.com The active center for this compound dehydrogenation is believed to involve Cr²⁺/Cr³⁺ species formed from Cr⁶⁺ through reduction by hydrocarbons and carbon monoxide. sciengine.com The interaction between chromium and aluminum in the catalyst support significantly influences catalytic activity and isobutene selectivity. scirp.org

Modification of CrOx/γ-Al₂O₃ catalysts with additives like calcium has shown promising results in improving dehydrogenation performance. semanticscholar.orgmdpi.com Ca-doped CrOx/γ-Al₂O₃ catalysts, particularly those with an optimal Ca doping level (e.g., 2 wt%), have demonstrated superior catalytic performance compared to undoped catalysts. semanticscholar.orgmdpi.com Calcium doping can tune the acidity of the catalyst and enhance the interaction between the active chromium species and the alumina support. semanticscholar.orgmdpi.com This leads to improved this compound conversion and isobutene selectivity, as well as enhanced catalyst stability. semanticscholar.orgmdpi.com Studies have shown that the selectivity of isobutene over Ca-doped catalysts can be maintained above 83% under investigation time. semanticscholar.orgmdpi.com The addition of calcium can influence the ratio of Cr³⁺/Cr⁶⁺ species and the reducibility of Cr⁶⁺, impacting activity and selectivity. capes.gov.br While low amounts of calcium can enhance catalytic properties by increasing dispersed Cr⁶⁺ species, higher amounts may promote the formation of less active bulk chromate (B82759) species. capes.gov.br

Other catalyst systems, including K₂O-CuO-Cr₂O₃/Al₂O₃, have also been investigated for this compound dehydrogenation, with studies focusing on intrinsic kinetics and reaction mechanisms. atlantis-press.com

Catalyst Performance Data for this compound Dehydrogenation

Catalyst SystemCr Loading (wt%)Ca Doping (wt%)Temperature (°C)Conversion (%)Selectivity to Isobutene (%)Reference
Cr₂O₃-Al₂O₃ (Industrial)Not specifiedNot doped~627 (900 K)40-50>90 sciengine.comscirp.org
Cr₂O₃/Al₂O₃ (Mesoporous)Up to 10Not dopedNot specifiedUp to 60.1Up to 93.2 capes.gov.br
Ca-doped CrOx/γ-Al₂O₃102Not specified>40 (after 10h)>83 semanticscholar.orgmdpi.com

Note: Specific reaction conditions (e.g., pressure, space velocity) can vary between studies and affect performance.

Influence of Catalyst-Support Interactions

The support material plays a crucial role in influencing the performance of catalysts used in this compound transformations, such as dehydrogenation and isomerization. The interaction between the active catalytic species and the support can significantly affect metal dispersion, catalyst acidity, and the adsorption-desorption behavior of reactants and products, thereby impacting activity, selectivity, and stability rsc.org.

For instance, in the catalytic dehydrogenation of this compound to isobutene, the choice of support material for cobalt-based catalysts has been shown to significantly influence catalytic performance rsc.org. Sulfided Co/SiO₂ catalysts, which exhibit no acidity, demonstrated superior performance compared to those supported on Al₂O₃ and MgAl₂O₄ rsc.org. While high calcination temperatures benefited isobutene selectivity over Al₂O₃ and MgAl₂O₄ supported catalysts, the formation of Co₂SiO₄ at high temperatures over Co/SiO₂ led to a reduction in active sites and dehydrogenation activity rsc.org.

Acidic sites on supports, such as γ-alumina (γ-Al₂O₃), can favor undesired side reactions like skeletal isomerization, which reduces the selectivity to isobutene during this compound dehydrogenation conicet.gov.ar. Neutralizing these acidic sites by adding alkaline metals, such as potassium (K), sodium (Na), or lithium (Li), can effectively decrease the formation of linear hydrocarbons conicet.gov.ar. The addition of potassium to PtSn/γ-Al₂O₃ catalysts, for example, resulted in a catalyst capable of producing isobutene with over 98% selectivity conicet.gov.ar. The effectiveness of alkaline metals in decreasing isomerization reactions follows the order K > Na > Li conicet.gov.ar. This indicates that the interaction between the alkaline modifier and the acidic sites of the support is critical for suppressing unwanted isomerization pathways conicet.gov.ar.

Mesoporous silica materials like SBA-15 and MCM-41 have also been investigated as supports for vanadia catalysts in the oxidative dehydrogenation of this compound with CO₂ mdpi.com. SBA-15-supported vanadia exhibited higher this compound conversion and isobutene selectivity compared to MCM-41-supported vanadia, which was attributed to enhanced reducibility and better dispersion of vanadium species on the SBA-15 support mdpi.com.

Furthermore, the interaction between chromium and aluminum in Cr-Al₂O₃ catalysts has a direct influence on the catalytic activity and isobutene selectivity in this compound dehydrogenation scirp.org. The method of catalyst preparation and the raw materials used can alter this interaction, consequently affecting catalyst performance scirp.org.

In this compound isomerization, the support material also plays a role. For example, the use of mesoporous KIT-6 as a support for silicotungstic acid (HSiW) modified with platinum (Pt) resulted in improved catalyst stability and higher initial n-butane conversion and this compound selectivity compared to the unsupported heteropolyacid researchgate.net. The dispersion of the polyoxometalate on the silica support, influenced by the preparation solvent, affects the proportion of isolated and bulk heteropolyacids, which in turn impacts activity scispace.com.

Reaction Conditions and Process Efficiency

Optimizing reaction conditions is paramount to achieving high conversion, selectivity, and yield in this compound catalytic processes. Parameters such as temperature, pressure, reactant ratios, and space velocity significantly influence process efficiency.

For this compound dehydrogenation, higher temperatures generally favor the endothermic dehydrogenation reaction thermodynamically, but they also increase the likelihood of undesirable side reactions like cracking and coke formation conicet.gov.arresearchgate.net. For a commercial Pt-Sn/Al₂O₃ catalyst used in propane dehydrogenation (noting its applicability to this compound dehydrogenation), optimal conditions were determined to maximize space-time-yield (STY). An STY of 16 mol·kg⁻¹·h⁻¹ was achieved at 620°C, a hydrogen/hydrocarbon ratio of 0.6, and a weight hourly space velocity (WHSV) of 2.2 h⁻¹. cip.com.cn. In the oxidative dehydrogenation of this compound with CO₂, the calcination temperature of the ZnAlOx catalyst derived from hydrotalcite significantly impacted performance, with a calcination temperature of 600°C yielding optimal activity and stability, resulting in approximately 59% this compound conversion and over 90% isobutene selectivity rsc.org.

In this compound alkylation with alkenes, maintaining a high ratio of this compound to alkene in the reaction zone is crucial to promote the desired alkylation reactions and suppress side reactions like olefin polymerization, which lead to lower octane products and increased acid consumption wikipedia.orgifpenergiesnouvelles.fr. Typical this compound:alkene molar ratios in industrial processes range from 7:1 to 12:1 core.ac.uk. The concentration of the acid catalyst, such as sulfuric acid (H₂SO₄), is also a critical parameter, with a concentration of 95-96% H₂SO₄ enabling the production of alkylate with the maximum octane number ifpenergiesnouvelles.fr. Reaction temperature in alkylation is typically maintained at mild conditions (around 0-30°C) because the reaction is exothermic, and higher temperatures significantly favor polymerization wikipedia.orgresearchgate.net. Operating pressure is maintained high enough to keep the mixture in the liquid phase at the reaction temperature researchgate.net.

For n-butane isomerization to this compound, the equilibrium shifts towards this compound at lower temperatures, making the process efficient below 250°C nefthim.com. Space velocity also affects the this compound content in the product, with a decrease in space velocity leading to a decrease in this compound content at constant temperature and other conditions nefthim.com. For silica-supported heteropolyacids catalyzed isomerization, there is an optimal temperature for the reaction scispace.com.

Data on optimal conditions for specific this compound reactions highlight the delicate balance required between maximizing desired product formation and minimizing unwanted byproducts and catalyst deactivation.

Other Transformative Reactions of this compound

Beyond dehydrogenation, isomerization, and alkylation, this compound undergoes other significant transformations, including pyrolysis and conversion from synthesis gas.

Pyrolysis Kinetics and Mechanisms

The thermal decomposition, or pyrolysis, of this compound occurs at high temperatures, typically above 500°C cdnsciencepub.comrsc.org. The pyrolysis of this compound is a complex process that proceeds primarily via a free-radical chain mechanism, consistent with the Rice-Herzfeld scheme rsc.orgrsc.org.

The initial step in this compound pyrolysis involves the unimolecular decomposition of the this compound molecule, primarily through the weakest C-C bond, generating methyl radicals (CH₃•) and isopropyl radicals (i-C₃H₇•) acs.orgpku.edu.cn. i-C₄H₁₀ → CH₃• + i-C₃H₇•

Other initiation steps, such as C-H bond cleavage, also occur but are generally less significant due to higher bond dissociation energies.

The radical chain propagates through a series of abstraction and decomposition reactions. For example, methyl radicals can abstract a hydrogen atom from this compound, forming methane (B114726) (CH₄) and a tert-butyl radical (t-C₄H₉•): CH₃• + i-C₄H₁₀ → CH₄ + t-C₄H₉•

Tert-butyl radicals can then decompose to form isobutene (i-C₄H₈) and a hydrogen atom (H•): t-C₄H₉• → i-C₄H₈ + H•

Hydrogen atoms can also abstract hydrogen from this compound, forming hydrogen gas (H₂) and a tert-butyl radical or an isobutyl radical (i-C₄H₉•), though the tert-butyl radical is more stable and thus preferentially formed. H• + i-C₄H₁₀ → H₂ + t-C₄H₉•

The chain is terminated by the recombination or disproportionation of radicals, such as the recombination of methyl radicals to form ethane (B1197151) (C₂H₆).

The kinetics of this compound pyrolysis have been studied over various temperature and pressure ranges cdnsciencepub.comrsc.orgacs.org. Studies using shock tubes at high temperatures (1320-1560 K) have determined rate coefficients for the initial decomposition step (i-C₄H₁₀ → CH₃ + i-C₃H₇) acs.org. At lower temperatures (420-570°C), self-inhibition of the reaction and changes in product distribution have been observed at early stages rsc.orgrsc.org. This self-inhibition can be attributed to reactions involving product species, such as the addition of hydrogen atoms to isobutene rsc.org.

The thermal decomposition temperature for this compound has been reported to be in the range of 330-350°C researchgate.net.

Synthesis Gas Conversion to this compound-Rich Hydrocarbons

The conversion of synthesis gas (Syngas, a mixture primarily of carbon monoxide (CO) and hydrogen (H₂)) into hydrocarbons, including this compound, is an area of ongoing research. This process typically involves variations of the Fischer-Tropsch synthesis (FTS) or methanol-mediated pathways using multifunctional catalysts osti.govresearchgate.net.

Hybrid catalysts composed of a methanol (B129727) synthesis catalyst (e.g., copper-based) and a zeolite component have shown promise for converting syngas to C₃ and C₄ paraffins, particularly this compound rsc.orgrsc.org. Palladium-doped Beta zeolite (Pd-Beta) combined with a copper-based methanol synthesis catalyst demonstrated excellent performance and stability for producing this compound-rich hydrocarbons from syngas rsc.orgrsc.org. This hybrid system achieved a high iso/normal butane ratio, as high as 40/1, while keeping methane and ethane selectivity low rsc.orgrsc.org.

The proposed reaction pathway in such hybrid systems involves the initial synthesis of methanol from syngas on the methanol synthesis catalyst, followed by the conversion of methanol to dimethyl ether (DME) over the zeolite, and subsequent conversion of DME to hydrocarbons rsc.org. The presence of palladium in the Beta zeolite is crucial for stability and selectivity towards branched hydrocarbons like this compound, preventing the formation of olefins, hexamethylbenzene, and coke that are observed with Pd-free Beta zeolite rsc.orgrsc.org.

Composite catalysts containing a physical mixture of a Zr-modified methanol synthesis catalyst and a palladium-supported BEA zeolite have achieved high selectivity to isoparaffins, with this compound accounting for a significant portion (85.2% C-selectivity among HC products) at relatively mild conditions (260°C and 2 MPa) osti.gov. The selectivity towards this compound and isopentane (B150273) over zeolites like HBEA and Cu/BEA at lower temperatures and high DME partial pressures is attributed to the relative stabilities of ion-pairs in the olefin carbon pool cycle osti.gov.

Early work on isosynthesis, the conversion of syngas to branched hydrocarbons, explored thoria-based and ZrO₂-based catalysts, but achieving high yields of isobutylene directly from syngas proved challenging osti.govosti.gov. While ZrO₂-based catalysts showed some activity, the isobutene yields were generally low osti.govosti.gov. Research has also explored the direct conversion of CO₂ and H₂ to this compound over composite catalysts like Fe-Zn-Zr/HY, which demonstrated high selectivity for this compound production researchgate.net.

Theoretical and Computational Investigations of Isobutane Systems

Quantum Chemical Calculations (e.g., DFT, hybrid functionals)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and hybrid functionals, are widely used to study the electronic structure and reactivity of molecules involved in isobutane (B21531) transformations. mdpi.comresearchgate.netnih.govresearchgate.netwikipedia.orgresearchgate.net These methods can provide insights into the energetics and pathways of chemical reactions at the atomic level.

Elucidation of Reaction Pathways and Energy Barriers

DFT calculations have been extensively applied to elucidate the reaction pathways and determine the energy barriers for reactions involving this compound, such as isomerization and alkylation. For instance, studies on the isomerization of n-butane to this compound over zeolite catalysts have utilized hybrid DFT calculations to investigate different mechanisms, including monomolecular and bimolecular pathways. frontiersin.orgfigshare.comfrontiersin.orgresearchgate.net These calculations help in identifying the energetically favored routes and the rate-limiting steps. The activation energy for this compound formation in n-butane isomerization has been calculated, indicating the prevalence of certain mechanisms under specific conditions. frontiersin.orgfrontiersin.org

DFT calculations have also been used to study the complex reaction mechanism of this compound-isobutylene alkylation catalyzed by ionic liquids and solid acids. researchgate.netnih.govacs.org These studies aim to understand the selectivity of alkylate formation versus the formation of by-products by examining the energy barriers of key elementary reactions. researchgate.net

Table 1: Calculated Gibbs Free Energy Barriers for n-Butane Isomerization over H-SSZ-13 at 400°C

MechanismGibbs Free Energy Barrier (kJ/mol)
Monomolecular155
Bimolecular190
Hydrogen Transfer (Isobutene to this compound)203
Methyl Transfer (Side Products)227

Source: frontiersin.orgfigshare.comfrontiersin.orgresearchgate.net

Studies of Intermediate Species and Transition States

Identifying and characterizing intermediate species and transition states is crucial for understanding reaction mechanisms. Quantum chemical calculations allow for the optimization of the geometries of these transient species and the calculation of their energies. mdpi.comresearchgate.netresearchgate.netrsc.orgacs.org For example, in the alkylation of this compound with butenes catalyzed by Brønsted acids, DFT studies have supported a carbonium ion mechanism, identifying intermediate carbocations and transition states involved in hydride transfer and C-C bond formation. researchgate.net The energetics of reaction intermediates and transition states in this compound-propene alkylation catalyzed by zeolitic solid acids have been obtained from DFT-D3 calculations. nih.govacs.org

Studies have investigated the formation and stability of carbenium ions, such as the tert-butyl cation, which are key intermediates in this compound reactions like alkylation. nih.govacs.orgmdpi.com Transition states for hydride transfer processes between this compound and various carbocations have also been computationally explored. nih.govacs.orgresearchgate.net

Analysis of Catalyst-Substrate Interactions

Quantum chemical calculations are valuable for analyzing the interactions between this compound (or related species) and catalysts. This includes studying the adsorption of reactants and products on catalyst surfaces and the influence of the catalyst on reaction pathways and energy barriers. nih.govacs.orgrsc.orgresearchgate.netsoton.ac.uk For instance, DFT calculations have been used to investigate the interaction of this compound and olefins with zeolite catalysts, revealing how the catalyst's acidic sites and structure influence the reaction mechanism and selectivity. nih.govacs.org

Studies on ionic liquid catalysts have employed quantum chemistry calculations to understand the interactions between the ionic liquid components and the reactants, providing insights into catalytic performance and the role of specific species, such as Cu species in chloroaluminate ionic liquids, in inhibiting side reactions. researchgate.netresearchgate.net The interaction between aromatics and ions in chloroaluminate ionic liquids and their effect on this compound alkylation have also been investigated using theoretical calculations. researchgate.net

Molecular Modeling and Simulation

Molecular modeling and simulation techniques, such as kinetic modeling and Computational Fluid Dynamics (CFD), provide a broader perspective on this compound systems, enabling the study of reaction networks and reactor performance.

Kinetic Modeling of Complex Reaction Networks

Kinetic modeling is essential for describing the rates of multiple simultaneous reactions occurring in this compound conversion processes. This involves developing reaction networks and determining the rate parameters for each elementary step or lumped reaction. nih.govresearchgate.netfigshare.comnih.govmdpi.comacs.orgifpenergiesnouvelles.frifpenergiesnouvelles.frresearchgate.netacs.org For complex systems like this compound alkylation, detailed kinetic models based on the carbocation mechanism have been established, incorporating numerous lumped components and reaction pathways. mdpi.comresearchgate.netacs.org These models are often validated using experimental or industrial data to predict product distributions and optimize process parameters. mdpi.comacs.org

The Single-Event Methodology is one approach used in kinetic modeling, particularly for the isomerization of light paraffins like this compound, to account for the reactivity of different types of active sites and reaction intermediates on solid catalysts. ifpenergiesnouvelles.fr

Computational Fluid Dynamics (CFD) for Reactor Performance

CFD simulations are used to model the fluid flow, heat transfer, and mass transfer within chemical reactors where this compound reactions take place. researchgate.netacs.orgacs.orgmdpi.comsu.edu.lycivilica.com This allows for the analysis and optimization of reactor performance, including mixing efficiency, temperature profiles, and concentration distributions. researchgate.netacs.orgmdpi.comsu.edu.ly For example, CFD has been applied to study this compound dehydrogenation in fluidized bed reactors, simulating the behavior of gas and solid phases and the effect of operating parameters on product yield. mdpi.com

Table 2: Summary of Computational Methods Applied to this compound Systems

MethodApplication AreaExamples
Quantum Chemical Calculations (DFT, Hybrid Functionals)Reaction Pathways, Energy Barriers, Intermediates, Transition States, Catalyst InteractionsThis compound isomerization, this compound-olefin alkylation mechanisms, Adsorption on zeolites, Ionic liquid-reactant interactions
Kinetic ModelingComplex Reaction Networks, Reaction Rates, Product DistributionThis compound alkylation kinetics, Isomerization kinetics, Development of lumped kinetic models
Computational Fluid Dynamics (CFD)Reactor Performance, Fluid Flow, Heat and Mass Transfer, Reactor Design OptimizationThis compound dehydrogenation in fluidized beds, Mixing in microreactors, Liquid-liquid cyclone reactor design for alkylation
Molecular Dynamics (MD)Molecular Interactions, Diffusion, Phase Behavior, Catalyst StructureCondensation of this compound refrigerant, Interaction of ionic liquids with reactants, Structure of catalysts

Source: frontiersin.orgresearchgate.netnih.govresearchgate.netwikipedia.orgresearchgate.netfigshare.comfrontiersin.orgresearchgate.netresearchgate.netnih.govacs.orgrsc.orgacs.orgmdpi.comresearchgate.netrsc.orgresearchgate.netsoton.ac.ukacs.orgifpenergiesnouvelles.frifpenergiesnouvelles.frresearchgate.netacs.orgmdpi.comcivilica.comaip.orgtandfonline.comresearchgate.netnovanet.caresearchgate.netq-chem.comcore.ac.uk

Process Simulation and Optimization (e.g., Aspen Hysys)

Process simulation software, such as Aspen Hysys and Aspen Plus, is widely used in the chemical engineering industry for modeling, simulating, and optimizing chemical and petrochemical processes involving this compound. These tools enable engineers to design and analyze processes, predict performance under various conditions, and identify areas for improvement.

Aspen Hysys has been utilized to simulate processes such as the production of n-octane from ethylene (B1197577) and this compound, considering scenarios both with and without recycling youtube.com. In such simulations, components like ethylene, n-butane, this compound, octane (B31449), and nitrogen are defined, and appropriate property packages, such as Peng-Robinson, are selected to accurately model thermodynamic and transport properties youtube.com. Simulation involves setting up unit operations like reactors (e.g., conversion reactors), mixers, separators, and heat exchangers, and specifying stream conditions such as temperature, pressure, and molar flow rates youtube.com. For instance, in an n-octane production simulation, feed streams containing specified mole flows of this compound and other components are defined, and the conversion of reactants in the reactor is modeled youtube.com. The software allows for the simulation of complex flowsheets, including recycle loops, and helps in determining optimal operating parameters to maximize product yield and purity youtube.com.

Aspen Plus is also employed for simulating processes like the reversible isomerization of normal butane (B89635) to this compound. This involves modeling reactors (such as plug flow reactors), distillation columns, and heat exchangers youtube.com. The software incorporates reaction kinetics, including forward and backward reaction rates and activation energies, to accurately represent the chemical transformation youtube.comumich.edu. By simulating the process, engineers can evaluate the conversion efficiency and optimize parameters to achieve desired product specifications, such as producing this compound with a specific purity youtube.comresearchgate.net. Dynamic simulation can also be conducted using Aspen Hysys to study how the isomerization process behaves over time and how quickly process parameters stabilize researchgate.net.

Process simulation is essential for evaluating the economic viability of this compound production processes and identifying potential areas for cost reduction and efficiency improvement researchgate.net.

Advanced Algorithm Development in Computational Chemistry for this compound Research

Advanced algorithm development in computational chemistry is crucial for pushing the boundaries of theoretical investigations into this compound systems. These algorithms enable more accurate and efficient simulations of complex molecular behavior and reactions.

Density Functional Theory (DFT) calculations are a common approach used to investigate reaction mechanisms involving this compound. For example, periodic DFT studies using realistic zeolite models have been employed to understand the complex reaction mechanism of this compound-propene alkylation catalyzed by solid acids acs.org. These studies analyze reaction paths, including different hydride transfer mechanisms and the formation of carbenium ion intermediates acs.org. DFT calculations can provide insights into activation barriers for various reaction steps, such as hydride transfer and C-C bond formation, helping to understand reaction selectivity and catalyst deactivation pathways acs.orgnih.gov. Hybrid density functional theory calculations have also been used to investigate the isomerization of n-butane to this compound over catalysts, exploring different mechanisms like monomolecular and bimolecular pathways and calculating Gibbs free energy barriers researchgate.netfrontiersin.orgfrontiersin.orgresearchgate.net.

Molecular Dynamics (MD) simulations are another powerful tool used to study the behavior of this compound at the molecular level. MD simulations have been applied to study phenomena such as the homogeneous condensation of this compound used as a refrigerant, investigating density and internal potential energy changes during phase transitions aip.org. MD simulations can also provide insights into the diffusion of this compound in porous materials like zeolites, revealing diffusion coefficients and jump distances acs.orgcardiff.ac.uk. Combining DFT calculations with MD simulations allows for a more comprehensive understanding of complex processes like this compound alkylation, exploring molecular interactions, reactant solubility in catalyst phases, and the influence of catalysts on reaction pathways and selectivity researchgate.netacs.org.

The development of advanced algorithms is vital for improving the accuracy and efficiency of these computational methods. This includes algorithms for molecular structure optimization, fitting potential energy functions, and analyzing complex reaction networks frontiersin.orgmdpi.com. For instance, algorithms are being developed to better treat systems of increasing size and incorporate higher levels of theory in molecular models frontiersin.org. These advancements contribute to a deeper theoretical understanding of this compound's behavior and its reactions in various chemical processes.

Data Tables:

Based on the search results, here is a data table summarizing some computational findings related to activation barriers in this compound reactions:

Reaction StepCatalyst / EnvironmentActivation Barrier (kJ/mol)MethodSource
Hydride transfer (Deprotonation path) between C8+ and this compoundZeolitic solid acid24Periodic DFT acs.orgnih.gov acs.orgnih.gov
Hydride transfer (C-C bond formation path) between tert-butyl, propene and C8+Zeolitic solid acid61Periodic DFT acs.orgnih.gov acs.orgnih.gov
Isobutene protonation to form tert-butyl cationLa-FAU zeolite9DFT acs.orgnih.gov acs.orgnih.gov
Isobutene protonation to form tert-butyl cationLa-free FAU zeolite53DFT acs.orgnih.gov acs.orgnih.gov
Isomerization of butene and isobutene (Monomolecular mechanism)H-SSZ-13 zeolite155 (Gibbs Free Energy at 400°C)Hybrid DFT researchgate.netfrontiersin.orgfrontiersin.orgresearchgate.net researchgate.netfrontiersin.orgfrontiersin.orgresearchgate.net
Isomerization of butene and isobutene (Bimolecular mechanism)H-SSZ-13 zeolite190 (Gibbs Free Energy at 400°C)Hybrid DFT researchgate.netfrontiersin.orgfrontiersin.orgresearchgate.net researchgate.netfrontiersin.orgfrontiersin.orgresearchgate.net
Conversion of isobutene to this compound (Hydrogen transfer)H-SSZ-13 zeolite203 (Free Energy)Hybrid DFT researchgate.netfrontiersin.orgfrontiersin.org researchgate.netfrontiersin.orgfrontiersin.org
Methyl transfer (initial step) for C3 and C5 side productsH-SSZ-13 zeolite227 (Highest barrier)Hybrid DFT researchgate.netfrontiersin.org researchgate.netfrontiersin.org
Isomerization of n-butane to this compound (Monomolecular pathway)MgAlPO-5 microporous catalyst148 (Free Energy of highest barrier)Theoretical mechanistic studies rsc.orgrsc.org rsc.org
Isomerization of n-butane to this compound (Bimolecular pathway)MgAlPO-5 microporous catalyst155 (Free Energy of highest barrier)Theoretical mechanistic studies rsc.orgrsc.org rsc.org

Environmental Dimensions of Isobutane Research

Atmospheric Chemistry and Environmental Fate

Isobutane (B21531), when released into the atmosphere, exists solely as a gas due to its high vapor pressure. nih.gov It is primarily degraded through reactions with photochemically-produced hydroxyl radicals. nih.govkeyera.com

Photochemical Reactivity and Ozone Formation Potential

This compound participates in photochemical reactions in the atmosphere. keyera.com Along with other volatile organic compounds (VOCs) and nitrogen oxides (NOx), it contributes to the formation of ground-level ozone, a key component of photochemical smog. fluorocarbons.orgaaqr.org The potential for an organic compound to form ozone can be quantified using metrics like the Photochemical Ozone Creation Potential (POCP) or the Maximum Incremental Reactivity (MIR). aaqr.orgmdpi.com Alkanes, including this compound, are noted to generate ozone efficiently on a multi-day scale. fluorocarbons.orgfluorocarbons.org

Role in Volatile Organic Compound (VOC) Chemistry

This compound is classified as a volatile organic compound (VOC). cymitquimica.comrsc.org VOCs play a significant role in atmospheric chemistry, particularly in the formation of tropospheric ozone through reactions with NOx in the presence of sunlight. aaqr.org The ratios of different VOCs, such as the ratio of this compound to n-butane, can be used as indicators to study atmospheric chemical processes, including those involving halogens. copernicus.org

Atmospheric Degradation Pathways

The primary atmospheric degradation pathway for gas-phase this compound is the reaction with hydroxyl radicals (OH). nih.govkeyera.com The estimated half-life for this reaction in air is approximately 6.8 days. nih.gov this compound can also react with nitrate (B79036) radicals, though this reaction has a significantly longer estimated half-life of 165 days. nih.gov Isobutoxy radicals are major intermediates in the atmospheric degradation of this compound. witpress.com These radicals can react with O₂ or undergo thermal decomposition, leading to the formation of products like isobutyraldehyde (B47883) and formaldehyde. witpress.com Hydrolysis is not expected to be a significant environmental fate process for this compound as it lacks functional groups that undergo hydrolysis under environmental conditions. keyera.com

Sustainable Production and Utilization Research

Efforts are being made to develop more sustainable methods for producing and utilizing this compound. This includes exploring bio-based production routes.

Bio-manufacturing of this compound (Bio-LPG)

Bio-manufacturing of this compound, often referred to as Bio-LPG when blended with bio-propane and bio-butane, is an area of active research aimed at providing renewable alternatives to fossil fuel-derived hydrocarbons. d-nb.infobiorxiv.orgj-lpgas.gr.jp While some conventional chemical processes like hydrotreatment of bio-oils currently produce bio-propane as a byproduct, dedicated biological routes for this compound production are being developed. mdpi.com Bio-LPG is chemically identical to conventional LPG and can offer a significantly lower carbon footprint. j-lpgas.gr.jp The production of bio-isobutane from renewable feedstocks like biomass has the potential to reduce reliance on fossil fuels.

Metabolic Pathway Engineering

Metabolic engineering is a key approach in the bio-manufacturing of this compound. d-nb.infoscienceopen.com This involves modifying existing biological pathways in microorganisms or designing novel synthetic pathways to enable the production of this compound from renewable resources, such as sugars or amino acids. d-nb.infonih.govd-nb.info Researchers are engineering microorganisms like E. coli and Halomonas to channel metabolic flux towards this compound synthesis. d-nb.infod-nb.info This can involve incorporating enzymes like aldehyde deformylating oxygenase or fatty acid photodecarboxylase to catalyze the final steps in alkane formation. d-nb.info Novel artificial metabolic pathways, including non-naturally occurring reactions, are being developed for the direct fermentation of isobutene (which can then be converted to this compound). aiche.org The use of lignocellulosic hydrolysate as a feedstock for bio-isobutane production through engineered microorganisms is also being explored for its economic and ecological sustainability. scienceopen.comnih.gov

Enzymatic Bioconversion Strategies

Enzymatic bioconversion strategies offer a promising route for the sustainable production or transformation of this compound and related compounds. Biocatalysis, utilizing enzymes in purified form, cell lysates, or whole cells, provides a greener alternative to traditional chemical transformations acs.orgdergipark.org.tr.

Research has explored the potential of microorganisms and enzymes for the bioconversion of various substrates into valuable products, including hydrocarbons like isobutene, a derivative of this compound nih.gov. For instance, some studies have investigated the biological formation of isobutene by certain fungi, yeasts, and bacteria under aerobic conditions nih.gov.

Enzymatic reactions can be highly selective and can often be carried out under milder conditions compared to conventional chemical processes, contributing to reduced energy consumption and waste generation almacgroup.com. While the direct enzymatic bioconversion of this compound itself is an area of ongoing research, enzymes play a significant role in the production of bio-based this compound precursors or the transformation of this compound into other valuable chemicals fortunebusinessinsights.comnih.gov. Companies are investing in fermentation-based processes using renewable feedstocks like agricultural waste, algae, and sugar-based materials to produce bio-isobutane on a commercial scale fortunebusinessinsights.com.

Enzyme membrane bioreactors (EMRs) are also emerging as sustainable synthesis processes for the production of valuable products through bioconversion nih.gov. These systems utilize membranes to compartmentalize or immobilize biocatalysts, allowing for the in situ removal of products and maximizing enzyme reusability nih.gov.

Research findings indicate that understanding the reaction scopes and capacities of enzymes and metabolically engineered cells is crucial for converting organic waste into high-value products, leading to more sustainable production processes with reduced greenhouse gas emissions and toxic waste acs.org.

Development of Environmentally Benign Catalytic Systems

The development of environmentally benign catalytic systems is a critical aspect of reducing the environmental footprint of this compound-related processes, particularly in reactions like alkylation and dehydrogenation. Traditional catalysts used in these processes, such as sulfuric acid and hydrofluoric acid, pose significant safety and environmental hazards due to their toxicity and corrosivity (B1173158) rsc.orgacs.org.

Current research is focused on finding less hazardous and more effective catalyst alternatives rsc.org. This includes the exploration of solid acid catalysts and ionic liquids rsc.orgacs.org. Solid acid catalysts, such as supported active materials (e.g., BF3, La, or 12-tungstophosphoric acid on inert supports) and superacid catalysts based on sulfate-promoted metal oxides (e.g., sulfated zirconia), are being investigated as potential substitutes for conventional liquid acids rsc.org.

Ionic liquids (ILs) are also being explored as environmentally friendly alternatives rsc.orgnih.gov. These liquid poly(hydrogen fluoride) complexes of amines can serve as HF equivalent catalysts with decreased volatility, significantly reducing environmental hazards nih.gov. Studies have shown that certain Brønsted–Lewis acidic ionic liquids exhibit promising catalytic performance in the alkylation of this compound with butenes, yielding high-octane alkylates rsc.org.

Furthermore, research is being conducted on environmentally friendly non-noble-metal catalysts for reactions like this compound dehydrogenation. For example, Mo/MgAl2O4 catalysts have demonstrated excellent performance in this reaction, showing potential for industrial applications acs.org. Gallium oxide catalysts loaded on mesoporous carbon are also being investigated for the oxidative dehydrogenation of this compound with carbon dioxide, offering an environmentally friendly and simple preparation method without highly toxic chromium metallic oxide google.com.

The development of advanced catalytic processes and refining techniques is enabling more efficient extraction of this compound from natural gas liquids and crude oil, optimizing production costs and minimizing environmental impact fortunebusinessinsights.com.

Waste Minimization and Resource Efficiency in this compound Processes

Waste minimization and resource efficiency are crucial for enhancing the sustainability of industrial processes involving this compound. This involves optimizing production planning, implementing energy efficiency measures, and improving material utilization symestic.com.

In this compound alkylation processes, which produce high-octane gasoline components, traditional catalysts like sulfuric acid generate significant amounts of waste acid containing acid-soluble oil acs.orgresearchgate.net. Efficient removal and reusage of this acid-soluble oil are critical for reducing environmental pollution and resource waste researchgate.net. Low-temperature carbonization processes are being explored as a method for treating waste sulfuric acid, converting it into dilute sulfuric acid and polymerized carbon materials, which is more energy-efficient and produces fewer carbon emissions compared to traditional pyrolysis researchgate.net.

Optimizing the pretreatment stage in wastewater treatment plants associated with this compound processes can significantly reduce environmental impact and economic costs researchgate.net. This can be achieved by enhancing the efficiency of high-concentration raw material recovery and substituting toxic raw materials researchgate.net.

Resource efficiency in this compound production also involves maximizing productivity while minimizing the consumption of raw materials and energy symestic.com. This aligns with the principles of Lean Production, which focuses on eliminating waste and optimizing processes symestic.com. Breakthroughs in catalytic processes and refining techniques contribute to resource efficiency by enabling more efficient extraction and conversion of feedstocks fortunebusinessinsights.com.

Life Cycle Assessment (LCA) is a methodology used to evaluate the environmental impacts of isobutene production processes, considering the entire life cycle from raw material extraction to waste generation europa.eu. This helps in identifying areas for improvement in terms of resource efficiency and waste minimization. Studies have utilized hybrid simulation and multiobjective optimization approaches to simultaneously optimize production costs and minimize the environmental impacts of this compound alkylation, considering factors like CO2 emissions and wastewater production researchgate.net.

The focus on resource efficiency and waste minimization in this compound processes not only contributes to environmental protection but also leads to cost reduction and increased competitiveness symestic.com.

Data Tables

Here are some illustrative data points based on the search results, presented in tables. Note that specific comprehensive datasets covering all aspects of the outline were not uniformly available across the search results, so these tables represent examples of the types of data discussed.

Table 1: Examples of Catalytic Performance in this compound Dehydrogenation

Catalyst TypeSupportThis compound Conversion (%)Isobutene Selectivity (%)Source
Ga2O3Mesoporous Carbon25-7580-95 google.com
Mo/MgAl2O4MgAl2O4HighHigh acs.org

Table 2: Performance of an Ionic Liquid Catalyst in this compound/2-butene Alkylation

Ionic Liquid Catalyst2-butene Conversion (%)C8-alkylate Selectivity (%)Source
[HO3S-(CH2)3-mim]Cl-ZnCl2 (x=0.67)10085.8 rsc.org

Table 3: this compound Consumption Rates in Biostimulation Tests

Test TypeThis compound Consumption Rate (day⁻¹)Source
Natural drift tests0.4 - 1.4 researchgate.net

Table 4: Reduction in Sulfuric Acid Consumption through Optimization

Process OptimizationReduction in Sulfuric Acid Consumption (%)Source
Economic optimization2.2 lsu.edu

Future Directions and Emerging Research Areas in Isobutane Chemistry

Integration of Artificial Intelligence and Machine Learning in Process Optimization

AI and ML are valuable tools for addressing operational and process optimization challenges in the chemical industry by predicting outcomes based on process simulation databases. aimspress.comresearchgate.net Various network structures, including supervised and unsupervised learning categories, are employed for machine learning in chemical processes. aimspress.comresearchgate.net For instance, Artificial Neural Networks (ANNs) have been used to model and control chemical processes, fit reaction rate data, and determine pressure-volume-temperature data in refrigerant fluids. aimspress.com Optimized ANN models have been developed for evaluating product distribution and octane (B31449) number in sulfuric acid-catalyzed C4 alkylation processes, considering feedstock compositions, operating conditions, and reactor types as input parameters. acs.org The application of AI in chemical design, synthesis, and process optimization is a growing area, with a significant increase in relevant research and patent publications in recent years. researchgate.net

Exploration of Novel Catalytic Materials and Reaction Environments

The development of novel catalysts is crucial for improving the efficiency, selectivity, and sustainability of isobutane-related reactions. Research is actively exploring new catalytic materials and reaction environments for processes such as This compound (B21531) dehydrogenation, alkylation, and synthesis from alternative feedstocks.

For the dehydrogenation of this compound to isobutene, a key reaction, the objective of present and future studies is to modify conventional catalysts or explore novel ones to overcome challenges like catalyst deactivation due to carbon deposition at high reaction temperatures. mdpi.com Metal-based catalysts, including platinum-based, chromium-based, vanadium-based, and molybdenum-based catalysts, have been extensively investigated. mdpi.com Recent studies have shown that Ca-doped CrOₓ/γ-Al₂O₃ catalysts exhibit superior catalytic performance for this compound dehydrogenation compared to undoped catalysts, demonstrating higher isobutene selectivity and catalyst stability. mdpi.com

In the alkylation of this compound with butene, a process vital for producing high-octane gasoline blending components, ionic liquids (ILs) are being explored as a more sustainable alternative to traditional catalysts like concentrated sulfuric acid and hydrofluoric acid, which pose environmental and safety concerns. researchgate.net ILs offer advantages such as tunable acidity, easy separation from products, environmental friendliness, and reduced equipment corrosion. researchgate.net Various acidic ILs, including Lewis acidic ILs and ILs with Brønsted acidic functional groups, are being researched for their catalytic activity in this reaction. researchgate.net

The direct synthesis of this compound from synthesis gas or CO₂ is another area benefiting from novel catalyst research. Composite catalysts, such as Fe-Zn-based systems combined with zeolites like HY zeolite, have shown effectiveness for the selective production of this compound from CO₂ hydrogenation. researchgate.netresearchgate.net High selectivity of this compound can be achieved by adjusting reaction parameters like pressure and catalyst ratios. researchgate.net

Furthermore, research into butane (B89635) isomerization, which converts n-butane to this compound, is focusing on novel solid acid catalysts like microporous zeolites and sulfated zirconia to improve current commercial practices. mdpi.com Understanding key catalytic descriptors such as acidity, framework topology, and metal doping is crucial for designing new materials in this area. mdpi.com The introduction of mesoporosity in catalysts like ZSM-5 has also been shown to improve conversion, selectivity, and resistance to coking in this compound cracking. mdpi.com

Interdisciplinary Approaches in Sustainable this compound Production

The increasing focus on sustainability is driving interdisciplinary research efforts to develop environmentally friendly methods for this compound production. This includes exploring bio-based routes and integrating this compound production with renewable energy sources.

Bio-based production of this compound (or its isomer, isobutene, which can be readily converted) from renewable resources like sugars is gaining attention as an alternative to petrochemical processes. nih.govglobal-bioenergies.com Although currently primarily derived from oil, the potential for bio-based production to replace petrochemical routes in the future is being explored. nih.govglobal-bioenergies.com Fermentative routes from sugars are a key area of research, requiring extensive metabolic engineering to achieve economically viable yields. nih.gov Recent developments in metabolic engineering, such as the conversion of 3-hydroxyisovalerate to isobutene and isobutanol dehydration using engineered enzymes, show promise for anaerobic production. nih.gov Companies are developing bacterial strains capable of converting sugars into isobutene through artificial metabolic pathways. global-bioenergies.com This bio-based approach can offer significant CO₂ savings compared to petrochemical production. global-bioenergies.com Lignocellulosic hydrolysate is considered a preferred feedstock for future economically and ecologically sustainable bio-based isobutene processes. nih.gov

The integration of this compound production with clean energy technologies is also being explored. For example, the rise of green hydrogen technologies is creating synergies with sustainable energy solutions that could impact this compound synthesis. marketresearchintellect.com Aerospace companies are even experimenting with high-purity this compound for space propulsion, highlighting its potential role in future clean energy applications. marketresearchintellect.com The broader shift towards low-GWP refrigerants, where this compound is a key player, is driven by increasing awareness of climate change and regulatory pressures, emphasizing sustainability in the cooling industry. researchandmarkets.com

The development of more efficient and cost-effective this compound production technologies, including advancements in production technologies for refrigerant-grade this compound like high-performance fractional distillation, contributes to a more productive supply chain and lower operational costs, aligning with sustainability goals. researchandmarkets.com

Q & A

Q. How can researchers determine the purity of synthesized isobutane in experimental settings?

Methodological Answer: Purity assessment requires a combination of gas chromatography (GC) for quantitative analysis and spectroscopic techniques (e.g., NMR, IR) to identify impurities. Calibration curves using certified reference materials (CRMs) should be established, and results must be cross-validated with mass balance calculations. For novel synthesis routes, elemental analysis and isotopic labeling may supplement traditional methods to trace contamination sources .

Q. What experimental controls are critical when studying this compound’s reactivity in catalytic processes?

Methodological Answer: Include blank reactions (without catalyst), negative controls (non-reactive analogs), and positive controls (e.g., established catalysts like Pt/Al₂O₃). Monitor side reactions via in-situ FTIR or mass spectrometry. Quantify turnover frequencies (TOF) and compare with literature benchmarks to validate experimental conditions. Statistical replication (≥3 trials) minimizes procedural variability .

Q. How should researchers design experiments to measure this compound’s thermodynamic properties (e.g., vapor pressure, enthalpy of combustion)?

Methodological Answer: Use calibrated adiabatic calorimeters for enthalpy measurements, ensuring temperature stability (±0.1 K). For vapor pressure, employ static or dynamic methods with corrections for non-ideality via equations of state (e.g., Peng-Robinson). Validate data against NIST reference tables and report uncertainties using error propagation models .

Advanced Research Questions

Q. How can conflicting phase behavior data for this compound mixtures (e.g., with CO₂ or H₂) be resolved?

Methodological Answer: Discrepancies in vapor-liquid equilibrium data, such as those observed in this compound + H₂ systems, require cross-validation using multiple experimental setups (e.g., variable-volume view cells vs. vibrating-tube densitometers). Apply advanced equations of state (PR-mWS-NRTL) and compare predictions with molecular dynamics simulations. Sensitivity analyses for parameters like binary interaction coefficients (kij) can identify systemic biases .

Q. What computational models best predict this compound’s behavior in supercritical conditions?

Methodological Answer: Combine cubic equations of state (PR-vdW) with group contribution methods (SAFT-γ-Mie) for high-pressure regimes. Validate models using neutron scattering data for molecular orientation. Machine learning approaches (e.g., Gaussian process regression) can interpolate sparse datasets but require rigorous uncertainty quantification .

Q. How do isotopic labeling strategies enhance mechanistic studies of this compound oxidation?

Methodological Answer: Use ¹³C-labeled this compound in kinetic isotope effect (KIE) experiments to track reaction pathways. Couple with time-resolved mass spectrometry to differentiate primary vs. secondary oxidation products. Compare branching ratios under varying O₂ partial pressures to isolate chain-propagation steps .

Q. What methodologies address reproducibility challenges in this compound synthesis via Fischer-Tropsch analogs?

Methodological Answer: Standardize catalyst pretreatment protocols (e.g., reduction temperature, passivation) and document batch-to-batch variability in metal dispersion (via TEM/XPS). Publish raw data (e.g., GC-MS chromatograms) in supplementary materials to enable direct replication. Collaborative inter-laboratory studies can harmonize procedural divergences .

Data Analysis & Contradiction Resolution

Q. How should researchers statistically analyze datasets with outliers in this compound reaction kinetics?

Methodological Answer: Apply Grubbs’ test for outlier detection, followed by robust regression (e.g., Theil-Sen) to minimize leverage effects. Report confidence intervals for rate constants and activation energies. For contested mechanisms (e.g., radical vs. carbocation pathways), use Bayesian model comparison to quantify evidence ratios .

Q. What strategies validate conflicting spectroscopic assignments for this compound adsorbates on metal surfaces?

Methodological Answer: Perform temperature-programmed desorption (TPD) with isotopic substitution to distinguish physisorbed vs. chemisorbed states. Augment with DFT-calculated vibrational spectra (e.g., VASP) and compare peak intensities under UHV conditions. Consensus assignments require peer validation via open-data platforms .

Tables for Key Methodological Comparisons

Research Focus Recommended Methods Critical Parameters Validation Strategies
Phase BehaviorPR-mWS-NRTL equation of state, neutron scatteringkij, lij, τij coefficientsCross-check with NIST data
Catalytic ReactivityIn-situ FTIR, TOF calculationsTurnover frequency, selectivity ratiosInter-laboratory replication
Thermodynamic PropertiesAdiabatic calorimetry, static vapor pressure cellsUncertainty propagation, non-ideality correctionsBenchmark against REFPROP

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.